6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAOACBMKAJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a pyrrole derivative under acidic or basic conditions. The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Note: Molecular weight calculated based on formula C₁₅H₁₆N₃O₂S.
Structural and Functional Analysis
Sulfonyl Group Variations
- BK47214 : The 4-fluoro substituent introduces electronegativity, which may enhance hydrogen bonding or dipole interactions in biological systems .
- BK50193 : The para-ethyl group increases hydrophobicity, likely improving membrane permeability compared to methyl derivatives .
Non-Sulfonyl Analogues
- Thiadiazole-Morpholine Derivative (): The thiadiazole carbonyl and morpholine ring enhance solubility and introduce hydrogen-bond acceptors, critical for pharmacokinetics .
- Benzyl Carboxylate-Chlorine Derivative (): The chlorine atom and benzyl ester group provide sites for nucleophilic substitution or hydrolysis, enabling prodrug strategies .
Core Modifications
- The unsubstituted pyrrolo[3,4-d]pyrimidine core () serves as a scaffold for functionalization. Substituents like sulfonyl groups or halogens significantly alter electronic properties and bioactivity .
Biological Activity
The compound 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a pyrrolo[3,4-d]pyrimidine core substituted with a sulfonyl group derived from 2,5-dimethylbenzene.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolo-pyrimidines have shown efficacy against breast and colon cancer cells. In vitro assays have indicated that these compounds disrupt cellular proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 1.5 | Apoptosis |
| B | HT-29 | 2.0 | Cell Cycle Arrest |
Antiviral Activity
Research has indicated that sulfonamide derivatives exhibit antiviral properties. For example, compounds with similar structures have been evaluated for their ability to inhibit HIV replication. The mechanism often involves interference with viral assembly or replication processes.
| Compound | Virus | EC50 (µM) | Mechanism |
|---|---|---|---|
| C | HIV-1 | 6.23 | CA Inhibition |
| D | Influenza | 8.40 | Viral Replication |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo-pyrimidines. Studies indicate that modifications on the sulfonyl group and the position of substituents on the pyrrolo ring significantly influence biological potency.
- Substituent Size : Larger substituents on the benzene ring generally enhance activity but may also introduce steric hindrance.
- Positioning : The relative positioning of functional groups affects binding affinity and selectivity towards biological targets.
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrrolo-pyrimidine derivatives against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value of 1.5 µM, indicating potent anticancer activity through apoptosis induction.
Case Study 2: Antiviral Mechanisms
In another investigation focusing on HIV-1 inhibition, a derivative of the compound was tested in TZM-bl cells. The results showed an EC50 value of 6.23 µM, with mechanisms involving disruption of capsid assembly as confirmed by surface plasmon resonance assays.
Q & A
Q. What protocols ensure reproducibility in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
